molecular formula C15H16FN3O2S B2670423 N-(1-Cyclopropyl-2-phenylethyl)-6-fluoropyridazine-3-sulfonamide CAS No. 2249627-40-3

N-(1-Cyclopropyl-2-phenylethyl)-6-fluoropyridazine-3-sulfonamide

Katalognummer B2670423
CAS-Nummer: 2249627-40-3
Molekulargewicht: 321.37
InChI-Schlüssel: AEAMZQSLYQBFGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-Cyclopropyl-2-phenylethyl)-6-fluoropyridazine-3-sulfonamide is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. The compound is commonly referred to as CP-690,550 and belongs to the class of Janus kinase inhibitors.

Wirkmechanismus

CP-690,550 selectively inhibits the activity of Janus kinase 3 (JAK3) and to a lesser extent, Janus kinase 1 (JAK1). These kinases are involved in the signaling pathways of various cytokines, including interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), and interleukin-15 (IL-15). By inhibiting JAK3, CP-690,550 can prevent the activation of T cells and B cells, which are involved in the autoimmune response.
Biochemical and Physiological Effects:
CP-690,550 has been shown to reduce inflammation and prevent tissue damage in various animal models of autoimmune diseases. The compound has also been shown to reduce the levels of pro-inflammatory cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-17 (IL-17) in human clinical trials.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of CP-690,550 in lab experiments is its specificity for JAK3, which allows for targeted inhibition of the immune response. However, the compound has also been shown to have off-target effects on other kinases, which can lead to unwanted side effects. Additionally, the compound has poor solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the research and development of CP-690,550. One potential application is in the treatment of graft-versus-host disease (GVHD), a condition that can occur after bone marrow transplantation. CP-690,550 has been shown to reduce the severity of GVHD in animal models, and clinical trials are currently underway to test its efficacy in humans. Another potential application is in the treatment of multiple sclerosis, a neurological disorder that is thought to be caused by an overactive immune system. CP-690,550 has shown promise in animal models of multiple sclerosis, and further research is needed to determine its potential efficacy in humans.
In conclusion, CP-690,550 is a promising compound with potential therapeutic applications in various autoimmune diseases. The compound works by selectively inhibiting JAK3, which can reduce inflammation and prevent tissue damage caused by the overactive immune system. While there are some limitations to its use in lab experiments, CP-690,550 has several future directions for research and development that could lead to new treatments for autoimmune diseases.

Synthesemethoden

CP-690,550 is synthesized through a multistep process that involves the reaction of 6-fluoropyridazine-3-sulfonyl chloride with 1-cyclopropyl-2-(4-methylpiperazin-1-yl)ethanone. The resulting intermediate is then reacted with phenylboronic acid in the presence of a palladium catalyst to obtain the final product.

Wissenschaftliche Forschungsanwendungen

CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound works by inhibiting the activity of Janus kinases, which are involved in the signaling pathways that regulate the immune response. By blocking these pathways, CP-690,550 can reduce inflammation and prevent tissue damage caused by the overactive immune system.

Eigenschaften

IUPAC Name

N-(1-cyclopropyl-2-phenylethyl)-6-fluoropyridazine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2S/c16-14-8-9-15(18-17-14)22(20,21)19-13(12-6-7-12)10-11-4-2-1-3-5-11/h1-5,8-9,12-13,19H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEAMZQSLYQBFGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CC2=CC=CC=C2)NS(=O)(=O)C3=NN=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.